5-Amino-2-chloronicotinonitrile
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Overview
Description
5-Amino-2-chloronicotinonitrile is an organic compound with the molecular formula C6H4ClN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-amino-2-chloronicotinonitrile involves the reduction of 2-chloro-5-nitronicotinonitrile. The reaction is typically carried out using palladium on carbon (10%) as a catalyst in the presence of hydrogen gas. The reaction mixture, consisting of ethanol and ethyl acetate, is stirred under an atmosphere of hydrogen at room temperature for about six hours. The product is then isolated by filtration and concentration under reduced pressure, yielding this compound with an 85% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Oxidation: Potassium permanganate in an acidic medium is often employed.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Reduction: The major product is 5-amino-2-chloropyridine.
Oxidation: The major product is 5-nitro-2-chloronicotinonitrile.
Scientific Research Applications
5-Amino-2-chloronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-2-chloronicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the amino group at the 5-position.
5-Amino-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine.
5-Amino-2-chloropyridine: Lacks the nitrile group.
Uniqueness
5-Amino-2-chloronicotinonitrile is unique due to the combination of an amino group and a chlorine atom on the pyridine ring, along with a nitrile group. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
5-amino-2-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJWPGFVMYKWCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608098 |
Source
|
Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-46-9 |
Source
|
Record name | 5-Amino-2-chloro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13600-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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